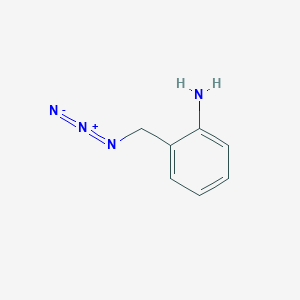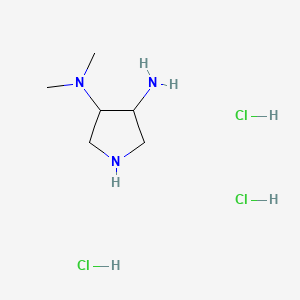
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride is a chemical compound with the molecular formula C6H16Cl3N3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methyl chloride in the presence of a suitable solvent. This reaction produces N,N’-dimethylpyrrolidine, which is then subjected to a reduction reaction to yield N3,N3-dimethylpyrrolidine-3,4-diamine .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction may produce fully saturated amines .
Scientific Research Applications
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethylpyrrolidine: A precursor in the synthesis of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride.
Pyrrolidine: The parent compound from which this compound is derived.
N,N-dimethyl-1,3-propanediamine: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of three hydrochloride groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H18Cl3N3 |
|---|---|
Molecular Weight |
238.6 g/mol |
IUPAC Name |
3-N,3-N-dimethylpyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C6H15N3.3ClH/c1-9(2)6-4-8-3-5(6)7;;;/h5-6,8H,3-4,7H2,1-2H3;3*1H |
InChI Key |
DIYRFIRPLNPKRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CNCC1N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
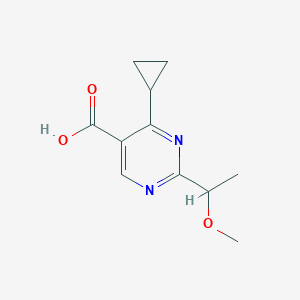
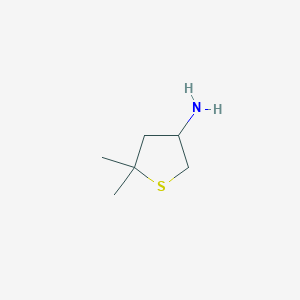
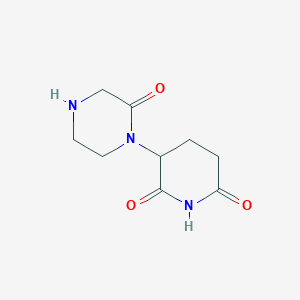
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
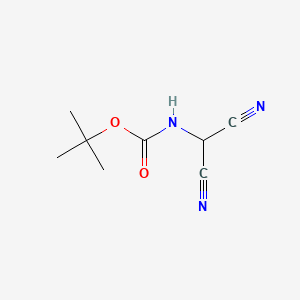

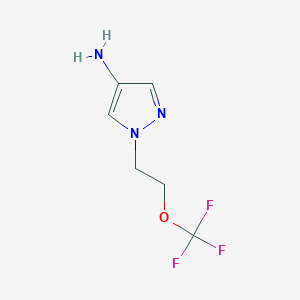
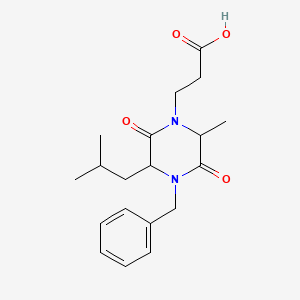
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)

![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
